molecular formula C15H20N2O2 B2385312 3-Methyl-N-(2-methylpropyl)-4-(prop-2-enoylamino)benzamide CAS No. 2361710-85-0

3-Methyl-N-(2-methylpropyl)-4-(prop-2-enoylamino)benzamide

Cat. No. B2385312
M. Wt: 260.337
InChI Key: LHJYCLFFECUMDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-N-(2-methylpropyl)-4-(prop-2-enoylamino)benzamide, also known as MPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. MPB is a small molecule that has been shown to have anti-inflammatory and anti-cancer effects.

Mechanism Of Action

The mechanism of action of 3-Methyl-N-(2-methylpropyl)-4-(prop-2-enoylamino)benzamide involves the inhibition of various signaling pathways that are involved in inflammation and cancer. 3-Methyl-N-(2-methylpropyl)-4-(prop-2-enoylamino)benzamide has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. 3-Methyl-N-(2-methylpropyl)-4-(prop-2-enoylamino)benzamide has also been shown to inhibit the Akt signaling pathway, which is involved in cell survival and proliferation. In addition, 3-Methyl-N-(2-methylpropyl)-4-(prop-2-enoylamino)benzamide has been shown to activate the p53 signaling pathway, which is involved in apoptosis.

Biochemical And Physiological Effects

3-Methyl-N-(2-methylpropyl)-4-(prop-2-enoylamino)benzamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. 3-Methyl-N-(2-methylpropyl)-4-(prop-2-enoylamino)benzamide has also been shown to induce apoptosis in cancer cells by activating the p53 signaling pathway. In addition, 3-Methyl-N-(2-methylpropyl)-4-(prop-2-enoylamino)benzamide has been shown to reduce oxidative stress and inflammation in the brain, which may have neuroprotective effects.

Advantages And Limitations For Lab Experiments

One advantage of using 3-Methyl-N-(2-methylpropyl)-4-(prop-2-enoylamino)benzamide in lab experiments is its low molecular weight, which allows it to easily penetrate cell membranes. Another advantage is its stability, which allows it to be stored for long periods of time without degradation. One limitation of using 3-Methyl-N-(2-methylpropyl)-4-(prop-2-enoylamino)benzamide in lab experiments is its low solubility in water, which may limit its use in certain assays.

Future Directions

There are several future directions for the research on 3-Methyl-N-(2-methylpropyl)-4-(prop-2-enoylamino)benzamide. One direction is to further investigate its anti-inflammatory and anti-cancer effects in vivo. Another direction is to explore its potential use as a neuroprotective agent in various neurological disorders. In addition, further research is needed to determine the optimal dosage and administration of 3-Methyl-N-(2-methylpropyl)-4-(prop-2-enoylamino)benzamide for therapeutic use.
Conclusion:
In conclusion, 3-Methyl-N-(2-methylpropyl)-4-(prop-2-enoylamino)benzamide, or 3-Methyl-N-(2-methylpropyl)-4-(prop-2-enoylamino)benzamide, is a chemical compound that has gained significant attention in scientific research for its potential therapeutic properties. 3-Methyl-N-(2-methylpropyl)-4-(prop-2-enoylamino)benzamide has been shown to have anti-inflammatory and anti-cancer effects, as well as neuroprotective effects. Its mechanism of action involves the inhibition of various signaling pathways that are involved in inflammation and cancer. While there are advantages and limitations to using 3-Methyl-N-(2-methylpropyl)-4-(prop-2-enoylamino)benzamide in lab experiments, further research is needed to determine its optimal therapeutic use.

Synthesis Methods

The synthesis of 3-Methyl-N-(2-methylpropyl)-4-(prop-2-enoylamino)benzamide involves a multi-step process that includes the use of various reagents and solvents. The first step involves the reaction of 3-methylbenzoic acid with thionyl chloride to form 3-methylbenzoyl chloride. The second step involves the reaction of 3-methylbenzoyl chloride with 2-methylpropylamine to form 3-methyl-N-(2-methylpropyl)benzamide. The final step involves the reaction of 3-methyl-N-(2-methylpropyl)benzamide with acryloyl chloride to form 3-Methyl-N-(2-methylpropyl)-4-(prop-2-enoylamino)benzamide.

Scientific Research Applications

3-Methyl-N-(2-methylpropyl)-4-(prop-2-enoylamino)benzamide has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 3-Methyl-N-(2-methylpropyl)-4-(prop-2-enoylamino)benzamide has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells. In addition, 3-Methyl-N-(2-methylpropyl)-4-(prop-2-enoylamino)benzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

3-methyl-N-(2-methylpropyl)-4-(prop-2-enoylamino)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-5-14(18)17-13-7-6-12(8-11(13)4)15(19)16-9-10(2)3/h5-8,10H,1,9H2,2-4H3,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHJYCLFFECUMDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NCC(C)C)NC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-N-(2-methylpropyl)-4-(prop-2-enoylamino)benzamide

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